4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-6-7-18(21-15-28-13-5-12-25-23(28)27-21)14-20(16)26-22(29)17-8-10-19(11-9-17)24(2,3)4/h5-15H,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDTZYPYIQWCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form the imidazo[1,2-a]pyrimidine ring, followed by coupling with a benzamide derivative . The reaction conditions often include the use of nickel catalysts, mild temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halides or alkyl groups .
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to 4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide may inhibit specific protein kinases involved in cancer progression. For instance, imidazo[1,2-a]pyridine derivatives have been shown to effectively inhibit Bruton’s tyrosine kinase (Btk), making them useful in treating autoimmune diseases and certain cancers characterized by aberrant B-cell activation .
Case Study:
A study demonstrated that imidazo[1,2-a]pyridine derivatives exhibited significant anti-cancer properties through selective inhibition of kinases that are crucial for tumor growth. The compound's ability to modulate kinase activity suggests its potential as a therapeutic agent in oncology .
Kinase Inhibition
The compound's structure allows it to interact with various kinases, making it a candidate for drug development targeting diseases where kinase activity is dysregulated. For example, novel benzamide derivatives have been identified as potent RET kinase inhibitors, which are relevant in the context of thyroid cancers and other malignancies .
Research Findings:
- A series of benzamide derivatives were synthesized and evaluated for their RET kinase inhibitory activity, showing promising results that warrant further investigation .
- The structural modifications on the benzamide scaffold were correlated with enhanced potency against RET kinase, indicating the importance of chemical structure in drug design .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the imidazo[1,2-a]pyrimidine core.
- Coupling reactions to attach the tert-butyl and benzamide groups.
These synthetic routes are crucial for developing analogs with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular pathways, affecting processes like signal transduction and gene expression .
Comparison with Similar Compounds
Key Differences:
Core Heterocycle: The target compound’s imidazo[1,2-a]pyrimidine core contains two nitrogen atoms in the pyrimidine ring, contrasting with imidazo[1,2-a]pyridine (e.g., BH9 in ), which has one nitrogen in the pyridine ring. Triazine-based analogs (, Compounds 51–55) feature a sulfamoyl-linked 1,2,4-triazine ring, which introduces strong electron-withdrawing effects compared to the target’s amide-linked imidazopyrimidine .
Substituent Effects: The tert-butyl group in the target compound and BH9 increases lipophilicity, whereas trifluoromethyl (Compound 52) and methoxy (Compounds 53–54) groups in triazine derivatives modulate electronic properties (e.g., electron withdrawal or donation) and metabolic stability .
Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound and BH9 increases logP values compared to polar triazine derivatives, suggesting better cell permeability but possible solubility limitations .
Biological Activity
4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a tert-butyl group, an imidazo[1,2-a]pyrimidine moiety, and a benzamide backbone, contributing to its unique pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in inhibiting certain kinases implicated in cancer progression. Below are key findings from various studies.
Kinase Inhibition
- RET Kinase Activity : A series of benzamide derivatives similar to this compound have been evaluated for their inhibitory effects on RET kinase. These studies show that compounds with similar structures can inhibit RET kinase activity effectively, highlighting the potential of this compound in cancer therapy .
- IC50 Values : In related studies, compounds structurally related to this benzamide have shown IC50 values ranging from 50 nM to 200 nM against various kinases. For instance, a study on 4-chloro-benzamides indicated moderate to high potency against RET kinase .
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound I-8 | RET | 52 |
| This compound | RET | TBD |
Anticancer Activity
In vitro assays have demonstrated that compounds similar to this compound can inhibit cell proliferation in cancer cell lines. For example:
- Cell Lines Tested : K562 (chronic myeloid leukemia), Ba/F3 (BCR-ABL positive).
- Results : Significant reduction in cell viability was observed at concentrations correlating with the IC50 values for kinase inhibition.
Case Studies
Several case studies have explored the biological activity of benzamide derivatives:
- Study on Benzamide Derivatives : A study published in Science.gov evaluated the biological activity of various benzamide derivatives, including those with imidazo and pyrimidine substitutions. The results indicated that these compounds could effectively inhibit RET kinase and reduce proliferation in cancer cell lines .
- Pharmacokinetics and Bioavailability : Another research highlighted the pharmacokinetic profiles of similar compounds, noting that modifications to the benzamide structure could enhance oral bioavailability and metabolic stability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide, and how are key intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Coupling reactions : Palladium- or copper-catalyzed cross-coupling to attach the imidazo[1,2-a]pyrimidine moiety to the benzamide core .
- Functionalization : tert-Butyl group introduction via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions .
- Characterization : Intermediate purity is monitored using thin-layer chromatography (TLC), and structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm; aromatic protons at 6.5–8.5 ppm) .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1700 cm) and N-H bonds (~3300 cm) .
- Mass Spectrometry (LC/MS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Q. What are the primary biological targets associated with this compound in preclinical studies?
- Methodological Answer :
- COX-2 Inhibition : The imidazo[1,2-a]pyrimidine core may competitively bind cyclooxygenase-2 (COX-2), reducing prostaglandin E2 (PGE2) production in inflammation models .
- Kinase Modulation : Structural analogs show activity against CLK kinases (cell cycle regulation) and PI3K pathways (cancer) via ATP-binding domain interactions .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side-product formation?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh) vs. CuI for coupling efficiency; Pd catalysts often improve regioselectivity .
- Reaction Engineering : Use continuous flow reactors to enhance heat/mass transfer, reducing reaction time from hours to minutes .
- Purification : Employ gradient column chromatography (hexane/EtOAc) or recrystallization to isolate high-purity (>95%) product .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate COX-2 inhibition via ELISA (PGE2 quantification) and Western blot (COX-2 protein levels) to confirm target engagement .
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to detect plasma concentrations, addressing discrepancies due to metabolic instability .
- Structural Analog Testing : Compare tert-butyl vs. trifluoromethyl substituents to isolate steric/electronic effects on activity .
Q. What methodologies elucidate structure-activity relationships (SAR) for imidazo[1,2-a]pyrimidine derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the 5-position of the benzamide to assess impact on potency .
- Computational Docking : Use AutoDock Vina to model ligand binding to COX-2 or PI3K, prioritizing residues (e.g., Arg120, Tyr355) for mutagenesis studies .
- Free Energy Calculations : Apply molecular dynamics (MD) simulations to quantify binding affinities of tert-butyl vs. smaller alkyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
